molecular formula C6H13NS B2380714 1-Methylpiperidine-4-thiol CAS No. 1072-99-7

1-Methylpiperidine-4-thiol

Cat. No.: B2380714
CAS No.: 1072-99-7
M. Wt: 131.24
InChI Key: TXVSXWOWWHALFQ-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-thiol is an organic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . It is a derivative of piperidine, characterized by the presence of a thiol group (-SH) attached to the fourth carbon of the piperidine ring and a methyl group attached to the nitrogen atom. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-thiol can be synthesized through various methods. One common approach involves the reaction of 1-methylpiperidine with sulfur-containing reagents. For instance, the reaction of 1-methylpiperidine with hydrogen sulfide (H2S) in the presence of a catalyst can yield this compound . Another method involves the use of sodium hydride (NaH) and tert-butyl-2-chloroisonicotinate in dimethylformamide (DMF) as solvents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Methylpiperidine-4-thiol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-thiol is primarily attributed to its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    1-Methylpiperidine: Lacks the thiol group, resulting in different chemical properties and reactivity.

    4-Methylpiperidine: Similar structure but with a methyl group at the fourth position instead of a thiol group.

    Piperidine-4-thiol: Similar structure but without the methyl group on the nitrogen atom.

Properties

IUPAC Name

1-methylpiperidine-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVSXWOWWHALFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-99-7
Record name 1-methylpiperidine-4-thiol
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